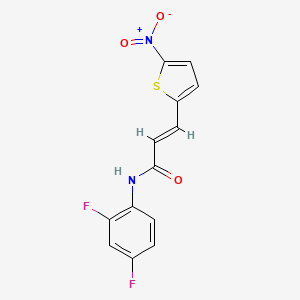

(E)-N-(2,4-difluorophenyl)-3-(5-nitrothiophen-2-yl)acrylamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(2,4-difluorophenyl)-3-(5-nitrothiophen-2-yl)acrylamide, also known as DNTA, is a small molecule compound that has gained significant attention in scientific research due to its potential applications in various fields. DNTA is a member of the acrylamide family and is synthesized using a simple and efficient method.

Scientific Research Applications

Adsorption Properties

The compound N-(1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethyl)acrylamide was used to prepare Ni(ii) ion-imprinted polymers (Ni(ii)-IIPs). These polymers demonstrated high adsorption capacity and selectivity for Ni(ii) ions, showing potential for the removal of Ni(ii) in complex samples due to their permeation selectivity and high affinity for Ni(ii) (Zhao et al., 2021).

Polymer Synthesis and Properties

Polymers with acrylamide derivatives were synthesized and studied for various properties:

- Optically active polyacrylamides were synthesized using enantiopure acrylamide derivatives, which exhibited favorable enantioselective discrimination ability, especially for polymers rich in isotacticity (Lu et al., 2010).

- Radical homopolymerization of N-(4-iodo-1,3-diphenylbutyl) acrylamide was investigated, revealing properties such as a low degree of polymerization and specific thermal characteristics (Huang et al., 2019).

- Polyacrylamides derived from polycyclic pendant naphthalene, indole, and phenothiazine-based chalcone moiety were synthesized and found to have potent antimicrobial activities (Boopathy et al., 2017).

- Polymers based on triazine with photoreactive properties and molecular weights around 10000 g/mol were synthesized, providing possibilities for photocrosslinking applications (Suresh et al., 2016).

Thermoresponsive and pH-Sensitive Polymers

- A new acrylamide monomer bearing isopropylamide and N,N-diethylaminoethyl groups in the side chain was synthesized, resulting in homopolymers that were responsive to temperature and pH changes. The polymers' solubility could be reversibly adjusted by CO2 gas, making them attractive for various applications (Jiang et al., 2014).

properties

IUPAC Name |

(E)-N-(2,4-difluorophenyl)-3-(5-nitrothiophen-2-yl)prop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F2N2O3S/c14-8-1-4-11(10(15)7-8)16-12(18)5-2-9-3-6-13(21-9)17(19)20/h1-7H,(H,16,18)/b5-2+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOEVSZJFOZGOJZ-GORDUTHDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)NC(=O)C=CC2=CC=C(S2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1F)F)NC(=O)/C=C/C2=CC=C(S2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F2N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(2-Thienyl)-2-pyrimidinyl]phenyl benzenecarboxylate](/img/structure/B2379206.png)

![N-cyclohexyl-1-{5-[(3-methylbutanoyl)amino]pyridin-2-yl}-1H-imidazole-4-carboxamide](/img/structure/B2379208.png)

![3-methoxy-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2379212.png)

![2-(7-(4-bromophenyl)-3,8-dioxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2379215.png)

![5-{[(6-Ethoxy-1,3-benzothiazol-2-yl)amino]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2379217.png)

![Tert-butyl 4-[3-cyano-6-(pyridin-3-yl)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B2379225.png)

![N-(4-methoxyphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2379226.png)

![5-[2-Chloro-6-nitro-4-(trifluoromethyl)phenoxy]-N-methylsulfonyl-2-nitrobenzamide](/img/structure/B2379228.png)